molecular formula C5H5F3O3 B133399 Ethyl Trifluoropyruvate CAS No. 13081-18-0

Ethyl Trifluoropyruvate

Cat. No.: B133399
CAS No.: 13081-18-0
M. Wt: 170.09 g/mol
InChI Key: KJHQVUNUOIEYSV-UHFFFAOYSA-N
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Description

Ethyl trifluoropyruvate (C₅H₅F₃O₃, CAS 13081-18-0) is a fluorinated ester characterized by its trifluoromethyl (CF₃) group and α-ketoester functionality. It is a volatile liquid (boiling point: 42°C, density: 1.283 g/mL at 25°C) with applications in organic synthesis, pharmaceuticals, and agrochemicals . Its reactivity stems from the electron-withdrawing CF₃ group, which enhances electrophilicity at the carbonyl carbon, enabling diverse transformations such as Friedel-Crafts alkylations, multicomponent cyclizations, and trifluoroacetylation reactions .

Key applications include:

  • Pharmaceutical Intermediates: Synthesis of γ-lactam annulated oxazacycles (e.g., pyrrolo-oxazolones and oxazinones) via domino cyclization with methyl ketones and amino alcohols .
  • Agrochemicals: Production of fluorinated pesticides and herbicides .
  • Enantioselective Catalysis: Chiral Brønsted acid or zinc-catalyzed Friedel-Crafts reactions to generate optically active trifluoromethylated alcohols .

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O3/c1-2-11-4(10)3(9)5(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHQVUNUOIEYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371934
Record name Ethyl Trifluoropyruvate
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Molecular Weight

170.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13081-18-0
Record name Ethyl 3,3,3-trifluoro-2-oxopropanoate
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Record name Ethyl Trifluoropyruvate
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Record name ethyl 3,3,3-trifluoro-2-oxopropanoate
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Chemical Reactions Analysis

Multicomponent Domino Cyclization with Methyl Ketones and Amino Alcohols

Ethyl trifluoropyruvate participates in domino cyclization reactions to form γ-lactam-annulated oxazacycles. When reacted with methyl ketones (e.g., acetone, 2-butanone) and amino alcohols (e.g., aminoethanol, aminopropanol), it yields trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and oxazine-6-ones .

Key Reaction Conditions and Outcomes:

SolventMolar Ratio (Pyruvate)Temperature (°C)Yield of 4a (%)Yield of 5 (%)Byproducts (%)
1,4-Dioxane1 eq25251329
THF2 eq2523740
Dichloroethane1 eq256532
  • Mechanism : The reaction proceeds via aldol condensation between this compound and methyl ketones, followed by cyclization with amino alcohols .

  • Diastereomer Formation : Products form as cis- and trans-diastereomers (e.g., 4a and 5 ), confirmed by ¹H/¹⁹F NMR and XRD . Excess pyruvate (2 eq) shifts selectivity toward four-component products (e.g., 5 ) .

Copper-Mediated Trifluoroacetylation of Indoles

This compound acts as a trifluoroacetylating agent in copper-mediated reactions with indoles, producing 3-trifluoroacetylindole derivatives .

Reaction Protocol:

  • Catalyst : Cu(OAc)₂ (10 mol%)

  • Conditions : DCE solvent, 80°C, 12 hours

  • Scope : Tolerates electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) substituents on indoles.

  • Yield Range : 60–85% .

This method provides a mild, operationally simple route to bioactive indole derivatives with enhanced lipophilicity from the trifluoromethyl group .

Copper-Catalyzed [4+2] Oxidative Annulation with α,β-Unsaturated Ketoxime Acetates

A novel oxidative annulation strategy employs this compound and α,β-unsaturated ketoxime acetates to synthesize 2H-1,3-oxazines .

Key Features:

  • Catalyst : CuBr (20 mol%)

  • Oxidant : DTBP (di-tert-butyl peroxide)

  • Yield : 50–75% for 12 substrates .

  • Mechanism : Tandem C–N/C–O bond formation via radical intermediates .

This reaction expands access to trifluoromethylated heterocycles with potential pharmaceutical applications .

Enantioselective Friedel-Crafts Alkylation

This compound facilitates enantioselective Friedel-Crafts alkylation of phenols and indoles under organocatalytic conditions .

Example:

  • Catalyst : Chiral thiourea (10 mol%)

  • Yield : Up to 95%

  • Enantiomeric Excess (ee) : >90% .

This method is critical for synthesizing fluorinated chiral intermediates in drug discovery .

Scientific Research Applications

Synthetic Chemistry Applications

1.1 Building Block for Fluorinated Compounds

Ethyl trifluoropyruvate serves as a crucial building block in the synthesis of fluorine-containing compounds. Its trifluoromethyl group enhances the biological activity and physicochemical properties of the resulting compounds, making it valuable in pharmaceutical chemistry .

1.2 Multicomponent Reactions

Recent studies have demonstrated that ETFP can participate in multicomponent reactions to form bicyclic γ-lactams. For instance, a three-component cyclization involving ETFP, methyl ketones, and amino alcohols has been developed to yield various trifluoromethyl-substituted tetrahydropyrrolo compounds. This method highlights ETFP's ability to facilitate complex molecular architectures efficiently .

1.3 Hydroxyalkylation Reactions

ETFP has been employed in superacid-catalyzed Friedel-Crafts hydroxyalkylation of aromatics, yielding α-hydroxy α-trifluoromethyl phenyl acetic acid ethyl esters. This reaction is significant for synthesizing Mosher’s acid analogs, which are useful in stereochemical analysis .

Synthesis of Bicyclic γ-Lactams

A study conducted at the Postovsky Institute of Organic Synthesis showcased a new route to bicyclic γ-lactams through the cyclization of ETFP with methyl ketones and amino alcohols. The research optimized reaction conditions across various solvents (e.g., 1,4-dioxane, THF) to maximize yields and product selectivity, demonstrating ETFP's role in generating complex heterocycles under mild conditions .

Solvent Yield (%) Product Type
1,4-Dioxane35Tetrahydropyrrolo[2,1-b]oxazol
THF40Pyrrolo[2,1-b][1,3]oxazolone

Asymmetric Synthesis

In another study focusing on asymmetric synthesis, researchers optimized the addition of 6-bromoindole to ETFP using cinchonidine as a catalyst. This approach led to the efficient synthesis of a carbon-14-labeled selective compound with potential pharmaceutical applications .

Mechanism of Action

Ethyl trifluoropyruvate exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Reactivity in Multicomponent Reactions

Ethyl trifluoropyruvate exhibits superior reactivity in domino cyclizations compared to non-fluorinated pyruvate esters. For example:

Compound Reaction Partners Products Yield Range Key Features Ref.
This compound Methyl ketones + amino alcohols Pyrrolo[2,1-b]oxazol-5-ones, oxazinones (e.g., 8ct , 8cc ) 24–69% Diastereoselectivity influenced by solvent (1,4-dioxane optimal); bulky substituents (e.g., phenyl) enhance stereoselectivity .
Mthis compound Indoles 3-Trifluoroacetylindoles Moderate Requires copper catalysts; limited substrate scope .
Ethyl acetoacetate Diamines Non-fluorinated pyrrolidones Lower Lacks CF₃-induced electrophilicity; slower reaction kinetics .
  • Stereoselectivity: this compound reactions with acetophenone yield single diastereomers (e.g., 8dt, 58% yield), while alkyl methyl ketones (e.g., acetone) produce mixtures (e.g., 8ct and 8cc in 24% and 46% yields, respectively) . This contrasts with non-fluorinated analogs, which show lower stereocontrol .

Key Differentiators

  • Fluorine Effects: The CF₃ group increases electrophilicity and stabilizes intermediates, enabling reactions under milder conditions (e.g., room temperature) compared to non-fluorinated analogs .
  • Market Position : this compound dominates in pharmaceutical applications (projected market CAGR: 4.31% by 2032) due to its role in synthesizing antiviral and anti-inflammatory agents .

Biological Activity

Ethyl trifluoropyruvate (ETFP) is a fluorinated compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article explores the biological activity of ETFP, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a pyruvate backbone. This structural feature enhances its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active compounds.

Synthesis of this compound

The synthesis of ETFP typically involves the reaction of ethyl acetate with trifluoroacetic anhydride or other fluorinated reagents. Various methods have been developed to optimize yield and selectivity, including:

  • Asymmetric Synthesis : Utilizing cinchona alkaloids as catalysts to achieve high enantioselectivity in reactions involving ETFP .
  • Multicomponent Reactions : Combining ETFP with other reactants such as methyl ketones and amino alcohols to produce complex bicyclic structures .

ETFP exhibits several biological activities, primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. Key findings include:

  • Enzyme Inhibition : ETFP has been shown to inhibit certain enzymes involved in metabolic processes, which may lead to altered cellular functions. For instance, it can act as a selective modulator for glucocorticoid receptors, potentially impacting inflammatory responses .
  • Antimicrobial Properties : Some studies suggest that ETFP derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .
  • Cytotoxic Effects : Research indicates that ETFP can induce cytotoxicity in specific cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the biological effects of ETFP:

  • A study demonstrated the asymmetric addition of 6-bromoindole to ETFP, resulting in a glucocorticoid receptor modulator with promising biological activity .
  • Another investigation revealed that ETFP could undergo cyclization reactions leading to the formation of novel oxazole derivatives, which are known for their diverse biological activities .
  • Research focused on the optimization of reaction conditions for synthesizing oxazoles containing CF3-substituted units showed that these compounds exhibit significant biological potential due to their structural characteristics .

Table 1: Reaction Conditions for Synthesizing ETFP Derivatives

EntrySolventCatalystYield (%)Enantioselectivity (%)
1TolueneNone9083
2Diethyl EtherCinchona Alkaloid8580
3THFZn(OTf)28375
4DCEFeCl356-

Q & A

Q. What are the key physicochemical properties of ethyl trifluoropyruvate relevant to experimental handling?

this compound (C₅H₅F₃O₃, MW 170.09) is a volatile liquid with a boiling point of 42°C, density of 1.283 g/mL at 25°C, and a flash point of 31.5°C, indicating flammability . Its refractive index (1.3405) and low-temperature storage requirements (refrigerator conditions) are critical for handling . Safety protocols include using anti-static equipment, avoiding sparks, and ensuring proper ventilation due to its irritant properties (Xi hazard code) .

Q. How is this compound characterized in synthetic protocols?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structure and purity. Chiral high-performance liquid chromatography (HPLC) is used to determine enantiomeric excess (e.g., in asymmetric Friedel-Crafts reactions) . Mass spectrometry and infrared (IR) spectroscopy may supplement analysis for functional group verification.

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective Friedel-Crafts alkylations using this compound?

Enantioselective Friedel-Crafts reactions with indoles can be achieved using chiral N,N′-dioxide-zinc(II) catalysts, yielding tertiary alcohols with up to 98% enantiomeric excess (ee). The reaction proceeds under mild conditions (20–25°C, Et₂O solvent) within 30 minutes. The stereochemical outcome is attributed to a proposed working model involving π-π interactions and hydrogen bonding between the catalyst and substrate .

Q. How can multi-component domino cyclizations with this compound be optimized for γ-lactam synthesis?

A three-component reaction with methyl ketones and amino alcohols (e.g., 1,2- or 1,3-amino alcohols) generates trifluoromethyl-substituted γ-lactam annulated oxazacycles. Key optimizations include using a twofold excess of this compound to drive four-component interactions, enabling hydroxyester functionalization. Diastereomer ratios are analyzed via 2D NMR and X-ray diffraction (XRD), with the domino mechanism confirmed through stepwise aldol adduct synthesis .

Q. What methods are effective for diastereoselective allylation of this compound in proline derivatives?

Diastereoselective allylation using (R)-phenylglycinol-derived oxazolidines or imines enables the synthesis of α-Tfm-proline enantiomers. The reaction proceeds via a key cyclization step, where the oxazolidine intermediate directs stereochemistry. Lactone formation and subsequent reduction yield chiral prolinol derivatives, as validated by NMR and optical rotation data .

Q. How does this compound-derived oxime esters act as enzyme inhibitors?

this compound oxime esters (e.g., 3,3,3-trifluoropyruvate oxime ethyl ester) inhibit bacterial growth by targeting 3-deoxy-D-arabinoheptulosonate-7-phosphate synthase (DAHPS). Fluorination at the α-carbon lowers the inhibitor’s pKa, enhancing binding affinity (Ki values). Growth inhibition studies in E. coli (IC₅₀ = 0.2 mg/mL) and rescue experiments with DAHPS overexpression confirm target specificity .

Q. How do reaction conditions influence enantioselectivity in hydroxy-directed alkylation of indoles with this compound?

Enantioselectivity depends on the nucleophile’s electronic and steric profile. For example, 4-hydroxycarbazole reacts with this compound to yield products with 98% ee, while hydroxyindole produces racemic mixtures. Lowering reaction temperatures or modifying catalyst loading may mitigate over-reactivity, though success varies with substrate .

Data Analysis and Contradictions

  • Diastereomer Formation : Multi-component reactions often yield two diastereomers, resolved via chromatography and characterized by NMR/XRD. For example, γ-lactam annulated oxazacycles show distinct ¹⁹F NMR shifts for each diastereomer .
  • Reactivity vs. Selectivity Trade-offs : High reactivity of this compound in Friedel-Crafts reactions can compromise enantioselectivity, necessitating catalyst tuning or substrate pre-functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl Trifluoropyruvate
Reactant of Route 2
Ethyl Trifluoropyruvate

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